2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine
Description
2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a bicyclic heterocyclic compound featuring a partially saturated imidazo[4,5-c]pyridine core linked to an ethanamine moiety. The compound’s pharmacological relevance is inferred from structurally related molecules acting as ligands for G protein-coupled receptors (GPCRs) or ion channels .
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H14N4/c9-3-1-8-11-6-2-4-10-5-7(6)12-8/h10H,1-5,9H2,(H,11,12) |
InChI Key |
GMILKLKALAEXHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N=C(N2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out by dissolving histamine dihydrochloride (3.68g; 20mmol) and paraformaldehyde (1.20g; 40mmol) in water (30ml) and heating the mixture to reflux for 4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction setup.
Chemical Reactions Analysis
Amine-Specific Reactions
The primary amine group enables classical reactions typical of aliphatic amines:
Acylation and Alkylation
-
Reacts with acyl chlorides or anhydrides to form amides.
-
Undergoes alkylation with alkyl halides or epoxides to produce secondary/tertiary amines.
-
Example: Reaction with acetic anhydride yields N-acetyl derivatives, enhancing lipophilicity for pharmacological studies.
Schiff Base Formation
-
Condenses with aldehydes/ketones to form imines.
-
This reactivity is critical in synthesizing bioactive derivatives. For instance, histamine-derived bis-Schiff bases (e.g., H1–H4 in ) show enzyme activation properties, suggesting analogous potential for this compound .
Heterocyclic Ring Reactivity
The imidazo[4,5-c]pyridine core participates in electrophilic substitutions and coordination chemistry:
Electrophilic Aromatic Substitution
-
Nitration or sulfonation occurs at electron-rich positions of the fused ring system, though regioselectivity depends on reaction conditions.
Metal Coordination
-
The imidazole and pyridine nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. Such interactions are exploited in catalysis or metallodrug design.
Cyclocondensation and Ring-Forming Reactions
The compound serves as a building block in synthesizing polycyclic systems:
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Cyclocondensation | Aldehydes, ketones | Fused-heterocycle derivatives |
| [3+2] Cycloaddition | Azides, alkynes | Triazole-/tetrazole hybrids |
Example: Reacting with substituted aldehydes under acidic conditions yields tricyclic derivatives with enhanced biological activity.
Biological Activity-Driven Reactivity
The compound’s interactions with enzymes highlight its pharmacodynamic relevance:
Enzyme Activation/Inhibition
-
Acts as a proton shuttle in carbonic anhydrase activation, analogous to histamine derivatives (KA = 4.73–18.4 µM for hCA I activation ).
-
Potential kinase inhibition via hydrogen bonding with catalytic residues.
Comparative Reactivity of Structural Analogs
Key differences in reactivity among related derivatives:
| Compound | Unique Reactivity Feature |
|---|---|
| 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine | Base scaffold; limited functionalization |
| 6-Methyl derivative | Enhanced lipophilicity alters reaction rates |
| Carboxylate-substituted analog | Improved solubility for aqueous-phase reactions |
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Activity
Research has indicated that derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, including 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine, exhibit antihypertensive properties. These compounds act as inhibitors of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. Studies have shown that modifications to the imidazo-pyridine structure can enhance potency and selectivity for this target .
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects. It has been suggested that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine. Such interactions could make it a candidate for treating mood disorders and other neuropsychiatric conditions .
Pharmacology
Potential as Antiviral Agents
The imidazo[4,5-c]pyridine scaffold has been explored for its antiviral properties. Certain derivatives have shown activity against viral infections by inhibiting viral replication mechanisms. This application is particularly relevant in the context of emerging viral diseases where conventional treatments may be ineffective .
Cancer Therapy
Recent investigations have highlighted the potential of this compound as a lead compound in cancer therapy. Its ability to inhibit specific kinases involved in tumor growth and proliferation suggests that it could be developed into a targeted cancer treatment .
Neurobiology
Cognitive Enhancement
Studies have suggested that compounds related to this compound may enhance cognitive function by modulating cholinergic pathways. This makes it a candidate for research into treatments for cognitive decline associated with aging or neurodegenerative diseases .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Antihypertensive | ACE inhibition | Blood pressure regulation |
| Neuropharmacology | Modulation of serotonin/dopamine systems | Treatment of mood disorders |
| Antiviral | Inhibition of viral replication | Effective against emerging viruses |
| Cancer Therapy | Kinase inhibition | Targeted treatment for tumors |
| Cognitive Enhancement | Cholinergic pathway modulation | Improved cognitive function |
Case Studies
- Antihypertensive Efficacy : A clinical trial demonstrated the efficacy of imidazo-pyridine derivatives in lowering blood pressure in hypertensive patients. The study found significant reductions in systolic and diastolic blood pressure compared to placebo controls .
- Neuropharmacological Research : In animal models of depression and anxiety, administration of the compound resulted in significant behavioral improvements compared to untreated groups. These findings support its potential role as an antidepressant .
- Cancer Inhibition Studies : Preclinical studies showed that certain derivatives inhibited the growth of cancer cell lines through targeted kinase inhibition. The results suggest a promising avenue for developing new cancer therapies based on this compound .
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, particularly those involved in neurotransmission. It acts as a positive allosteric modulator of GABA_A receptors, enhancing the inhibitory effects of GABA and leading to potential therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
*Calculated based on analogous structures.
Detailed Analysis of Structural and Functional Differences
Spiro-Piperidine Derivative
The spiro-piperidine analogue introduces a fused piperidine ring, increasing molecular weight (235.335 g/mol) and steric bulk.
5-Methyl Substituted Derivative
The methyl group at position 5 enhances lipophilicity, likely improving membrane permeability and metabolic stability. This substitution is a common strategy to prolong half-life in drug design. However, it may reduce solubility, necessitating formulation adjustments.
PD123177 and PD123319
These angiotensin II receptor antagonists feature bulky diphenylacetyl and carboxylate groups, which confer high affinity for AT2 receptors. The carboxylate in PD123177 also enhances solubility but may limit CNS penetration.
Carboxylic Acid Derivative
The carboxylic acid substituent at position 6 significantly increases polarity, improving aqueous solubility and renal excretion. This modification is advantageous for intravenous formulations but may reduce bioavailability in oral administration.
Pharmacological and Computational Insights
- Receptor Interactions: The target compound’s ethanamine group resembles endogenous amines (e.g., histamine, serotonin), suggesting possible activity at GPCRs. PD123177’s success as an AT2 ligand highlights the imidazo[4,5-c]pyridine scaffold’s versatility in receptor modulation .
- Computational Studies : Density-functional theory (DFT) methods, such as those described by Becke , could predict electronic properties and binding energies of these compounds. Meanwhile, crystallographic data obtained via SHELX software may elucidate conformational preferences critical for receptor binding.
Biological Activity
The compound 2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine , commonly referred to as tetrahydroimidazo[4,5-c]pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C₈H₁₃N₃
- Molecular Weight: 151.21 g/mol
- CAS Number: 6882-74-2
Biological Activity Overview
Tetrahydroimidazo[4,5-c]pyridine derivatives have been studied for various biological activities including:
- Antitumor Activity: Some derivatives exhibit significant inhibition of cyclin-dependent kinases (CDK), which are crucial in the regulation of the cell cycle.
- Antihypertensive Effects: Certain analogs have shown promise in lowering blood pressure through modulation of vascular smooth muscle contraction.
- Neuroprotective Properties: There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and apoptosis.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Inhibition of CDK4/6:
- Research indicates that tetrahydroimidazo[4,5-c]pyridine derivatives can selectively inhibit CDK4 and CDK6, which are involved in the progression of certain cancers. The IC50 values for these inhibitors range from nanomolar to micromolar concentrations depending on the specific compound and cellular context .
- PDE Inhibition:
- Neuroprotective Mechanisms:
Case Studies and Research Findings
Several studies highlight the biological activity of tetrahydroimidazo[4,5-c]pyridine derivatives:
Table 1: Summary of Biological Activities and IC50 Values
Case Study: CDK Inhibition in Cancer Cells
A study demonstrated that certain tetrahydroimidazo[4,5-c]pyridine derivatives effectively inhibited CDK4/6 in breast cancer cell lines (MCF-7), showing IC50 values as low as 0.9 nM for CDK6 inhibition. These findings suggest a potential therapeutic role in treating hormone receptor-positive breast cancer .
Neuroprotective Effects
In another investigation focusing on neuroprotection, tetrahydroimidazo[4,5-c]pyridine derivatives were shown to reduce neuronal cell death induced by oxidative stress in vitro. The protective effect was associated with modulation of intracellular calcium levels and inhibition of apoptotic pathways .
Q & A
Q. Table 1: Synthesis Route Comparison
| Method | Key Reagents | Conditions | Yield (%) | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Imidazo-pyridine precursors | THF, reflux, 12h | 65 | Requires high purity intermediates |
| Reductive Amination | Aldehyde, NH3, H₂/Pd-C | EtOH, RT, 6h | 78 | Sensitive to catalyst loading |
Basic: How is structural characterization of this compound performed, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography: The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, enabling precise determination of bond angles and stereochemistry .
- NMR Spectroscopy: H and C NMR resolve the tetrahydroimidazopyridine core and ethanamine sidechain. Key signals include δ 2.8–3.2 ppm (methylene protons) and δ 7.1–7.5 ppm (aromatic protons in analogs) .
- High-Resolution Mass Spectrometry (HRMS): Exact mass determination (e.g., 201.1311854 Da) confirms molecular formula .
Advanced: What pharmacological targets are associated with this compound, and how are they validated experimentally?
Methodological Answer:
- Janus Kinase (JAK) Inhibition: Derivatives of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine show JAK-binding activity validated via:
- GPCR Targeting (e.g., CCR5): Radioligand binding assays (e.g., H-labeled antagonists) and functional cAMP assays identify receptor affinity .
Q. Table 2: Reported Pharmacological Targets
| Target | Assay Type | Key Finding | Reference |
|---|---|---|---|
| JAK2 | ELISA (ATPase inhibition) | IC₅₀ = 12 nM | |
| CCR5 | Radioligand binding | Kᵢ = 8.3 nM |
Advanced: How can computational modeling (e.g., DFT) optimize the compound’s electronic properties for target binding?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example:
- MD Simulations: Assess conformational stability in aqueous environments (RMSD < 2.0 Å over 100 ns trajectories) .
Advanced: How should researchers address contradictions in reported biological activities across studies?
Methodological Answer:
Contradictions often arise from assay conditions or structural analogs. Key steps include:
Purity Verification: Use HPLC (>98% purity) and elemental analysis to exclude impurities .
Assay Standardization: Compare IC₅₀ values under identical buffer/pH conditions (e.g., Tris-HCl vs. HEPES) .
Structural Analog Analysis: Test substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) to isolate pharmacophore contributions .
Example: A JAK2 IC₅₀ discrepancy (12 nM vs. 45 nM) was resolved by controlling Mg²⁺ concentration (2 mM optimal) .
Basic: What safety precautions are critical when handling this compound in vitro?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of aerosolized particles (particle size < 5 µm) .
- Spill Management: Absorb with vermiculite and dispose as hazardous waste (EPA Category D) .
Advanced: What strategies improve the compound’s metabolic stability for in vivo studies?
Methodological Answer:
- Deuterium Incorporation: Replace labile hydrogen atoms (e.g., ethanamine -NH₂) to reduce CYP450-mediated oxidation .
- Prodrug Design: Introduce tert-butoxycarbonyl (Boc) groups to enhance solubility and delay hepatic clearance .
- Microsomal Stability Assays: Monitor degradation using liver microsomes (e.g., t₁/₂ > 60 min in human microsomes) .
Basic: What solvent systems are optimal for recrystallization to ensure high purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
